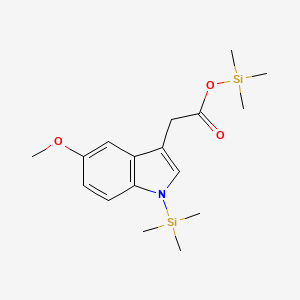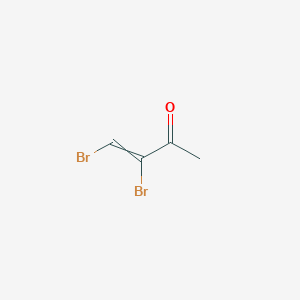
Ethyl trideca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl trideca-2,4-dienoate is a conjugated dienoic ester, which means it contains two double bonds separated by a single bond within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl trideca-2,4-dienoate can be synthesized through several methods, including:
Pd-catalyzed alkenylation (Negishi coupling): This method involves the use of ethyl (E)- and (Z)-β-bromoacrylates to achieve high stereoisomeric purity.
Suzuki coupling: This method uses conventional alkoxide and carbonate bases, although it may result in slightly lower stereoisomeric purity compared to the Negishi coupling.
Heck alkenylation: This method is satisfactory for synthesizing certain isomers but may have limitations in achieving high purity.
Horner-Wadsworth-Emmons and Still-Gennari olefinations: These methods are also used but have limited scopes and may not achieve high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of Pd-catalyzed alkenylation is particularly favored due to its high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl trideca-2,4-dienoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl trideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For example, as a flavoring agent, it interacts with taste receptors to impart a specific taste. As a fragrance, it interacts with olfactory receptors to produce a pleasant smell. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Ethyl trideca-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: This compound has a similar structure but differs in the length of the carbon chain.
Ethyl deca-2,4-dienoate:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its similar counterparts.
Propiedades
Número CAS |
54977-79-6 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
ethyl trideca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
LRUYVETUZUWKIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
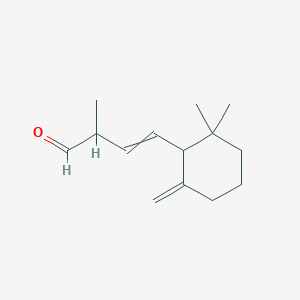
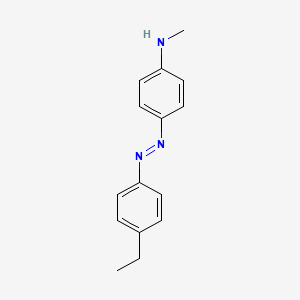
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
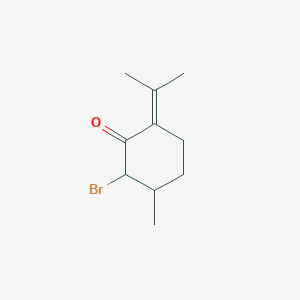
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
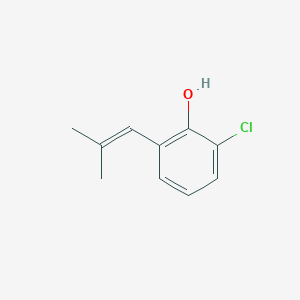

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
